Product packaging for Up4-[1]3'-deoxy-3'-fluoroglucose(Cat. No.:)

Up4-[1]3'-deoxy-3'-fluoroglucose

Cat. No.: B1193121
M. Wt: 727.3 g/mol
InChI Key: SMNRFWMNPDABKZ-WVALLCKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of P2Y Receptor Subtypes and Physiological Roles

The P2Y receptor family consists of eight distinct G protein-coupled receptors (GPCRs) in humans, designated as P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄. sigmaaldrich.comnih.gov These receptors are activated by a variety of purine (B94841) and pyrimidine (B1678525) nucleotides. sigmaaldrich.com

Based on sequence homology and G protein coupling, they are broadly divided into two subfamilies. The P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁ receptors primarily couple to Gq proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. nih.gov The P2Y₁₂, P2Y₁₃, and P2Y₁₄ receptors preferentially couple to Gi proteins, which inhibit adenylyl cyclase and decrease cyclic AMP levels. nih.gov

Table 1: P2Y Receptor Subtypes and their Native Ligands

Receptor Subtype Primary Native Ligand(s)
P2Y₁ Adenosine (B11128) diphosphate (B83284) (ADP)
P2Y₂ ATP, UTP
P2Y₄ Uridine (B1682114) triphosphate (UTP)
P2Y₆ Uridine diphosphate (UDP)
P2Y₁₁ ATP
P2Y₁₂ ADP
P2Y₁₃ ADP

These receptors are widely distributed throughout the body and are implicated in a multitude of physiological and pathophysiological functions, including platelet aggregation, inflammation, neurotransmission, and vascular tone. nih.govwikipedia.org For instance, the P2Y₁₂ receptor is a well-established target for antiplatelet drugs. nih.gov

Rationale for Developing Selective P2Y₄ Receptor Agonists

The P2Y₄ receptor is activated by UTP and is found in tissues such as the intestine, placenta, and heart. nih.govnih.gov Its activation is linked to processes like ion transport. wikipedia.org Developing selective agonists for the P2Y₄ receptor is of interest to researchers for several reasons:

Tool for Basic Research: Selective agonists are crucial pharmacological tools to elucidate the specific physiological and pathological roles of the P2Y₄ receptor, distinguishing its functions from those of the closely related and also UTP-sensitive P2Y₂ receptor. nih.gov

Therapeutic Potential: By understanding the specific functions of the P2Y₄ receptor, it may be possible to develop targeted therapies for conditions where this receptor plays a key role. However, the development of such therapeutics has been hampered by a lack of potent and selective ligands. nih.govnih.gov

The challenge in developing selective P2Y₄ agonists lies in the structural similarity of the nucleotide binding pocket between different P2Y receptor subtypes, particularly P2Y₂. nih.gov

Historical Context of Nucleotide-Based P2Y Ligand Design

The field of P2Y receptor pharmacology has evolved significantly since the initial discovery of purinergic signaling. Initially, research was limited by the use of naturally occurring nucleotides like ATP and UTP, which often activate multiple P2Y receptor subtypes, leading to a lack of specificity. nih.gov

The development of synthetic nucleotide analogues has been a key strategy to overcome this challenge. By modifying the three main parts of the nucleotide structure—the nucleobase (e.g., uracil), the ribose sugar, and the phosphate (B84403) chain—researchers have been able to create more selective and potent ligands.

For example, modifications to the ribose sugar, such as introducing conformational constraints or substitutions, have led to the development of selective probes for the P2Y₁ and P2Y₆ receptors. nih.gov Similarly, thio-substitution on the uracil (B121893) base of UTP has been shown to produce potent antagonists for the P2Y₁₂ receptor. nih.gov While the synthesis of related compounds like [¹⁸F]-3-deoxy-3-fluoro-D-glucose has been reported for other applications, its incorporation into a uridine tetraphosphate (B8577671) structure has not been described in the available literature. nih.gov The design of dinucleoside polyphosphates, such as uridine adenosine tetraphosphate (Up₄A), represents another avenue of ligand design that has been explored. nih.gov

Despite these advances, the development of highly selective ligands for all P2Y receptor subtypes, particularly selective agonists for the P2Y₄ receptor, remains an active area of research. nih.govsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26FNO22P4 B1193121 Up4-[1]3'-deoxy-3'-fluoroglucose

Properties

Molecular Formula

C16H26FNO22P4

Molecular Weight

727.3 g/mol

IUPAC Name

[[(2R,3S,4R,5S)-5-(2,6-dioxo-3H-pyridin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4S,5R,6R)-4-fluoro-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H26FNO22P4/c17-9-10(21)6(3-19)36-16(12(9)23)37-42(28,29)39-44(32,33)40-43(30,31)38-41(26,27)34-4-7-11(22)13(24)14(35-7)5-1-2-8(20)18-15(5)25/h1-2,5-7,9-14,16,19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,18,20,25)/t5?,6-,7-,9+,10-,11-,12-,13-,14+,16-/m1/s1

InChI Key

SMNRFWMNPDABKZ-WVALLCKVSA-N

SMILES

OC[C@H]1O[C@H](OP(=O)(OP(=O)(OP(=O)(OP(=O)(OC[C@H]2O[C@H]([C@@H]([C@@H]2O)O)C2C=CC(=O)NC2=O)O)O)O)O)[C@@H]([C@H]([C@@H]1O)F)O

Isomeric SMILES

C1=CC(=O)NC(=O)C1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)F)O)O)O

Canonical SMILES

C1=CC(=O)NC(=O)C1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)F)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRS2927;  MRS 2927;  MRS-2927.

Origin of Product

United States

Chemical Synthesis and Structural Characterization of Up4 1 3 Deoxy 3 Fluoroglucose

Precursor Synthesis and Derivatization Strategies for Uridine (B1682114) Tetraphosphate (B8577671) Scaffolds

The assembly of the uridine tetraphosphate scaffold requires carefully planned synthetic routes to first construct the core tetraphosphate chain and then introduce the desired sugar moiety.

The synthesis of the Uridine 5'-tetraphosphate (Up4) core can be achieved through enzymatic or chemical approaches. One enzymatic method utilizes UTP:glucose-1-phosphate uridylyltransferase from Saccharomyces cerevisiae. This enzyme can transfer the uridylyl moiety from UDP-glucose to tripolyphosphate, forming uridine 5'-tetraphosphate (p4U) nih.gov.

Chemically, nucleoside 5'-triphosphates can be synthesized from the corresponding nucleosides. A common method involves the reaction of a nucleoside with a phosphorylating agent, such as 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, followed by reaction with pyrophosphate acs.org. This general approach can be adapted for the synthesis of tetraphosphates. Another strategy involves the reaction of nucleoside 5'-O-tosylates with triphosphate to yield nucleoside 5'-tetraphosphates acs.org.

Synthesis MethodKey Reagents/EnzymesProduct
EnzymaticUTP:glucose-1-phosphate uridylyltransferase, UDP-glucose, TripolyphosphateUridine 5'-tetraphosphate (Up4)
ChemicalNucleoside, 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, PyrophosphateNucleoside 5'-triphosphate (precursor to Up4)
ChemicalNucleoside 5'-O-tosylate, TriphosphateNucleoside 5'-tetraphosphate

The synthesis of 3'-deoxy-3'-fluoroglucose has been reported through various chemical and chemoenzymatic strategies. One approach involves the fluorination of a suitable glucose precursor. For example, [18F]-labeled 3-deoxy-3-fluoro-D-glucose has been synthesized for use in positron emission tomography (PET) imaging nih.govsnmjournals.org. This synthesis typically involves the nucleophilic substitution of a leaving group at the 3'-position of a protected glucose derivative with fluoride (B91410) ion.

A chemoenzymatic approach has been described for the synthesis of 3-deoxy-3-fluoro-L-fucose, a related fluorinated sugar, which involves an enzymatic oxidation step rsc.org. Similar strategies could potentially be adapted for the synthesis of 3'-deoxy-3'-fluoroglucose. The choice of synthetic route often depends on the desired stereochemistry and whether a radiolabeled or non-radiolabeled product is required.

PrecursorKey ReactionProduct
Protected glucose derivative with a leaving group at C-3Nucleophilic fluorination3'-Deoxy-3'-fluoroglucose
3-deoxy-3-fluoro-L-fucitolEnzymatic oxidation3-deoxy-3-fluoro-L-fucose

Conjugation Chemistry for Up4-nih.gov3'-deoxy-3'-fluoroglucose Formation

The formation of the final conjugate involves the creation of a phosphoester bond between the terminal phosphate (B84403) of the Up4 core and the 1'-hydroxyl group of the 3'-deoxy-3'-fluoroglucose moiety.

The formation of a phosphoester bond at the terminal (δ) position of uridine tetraphosphate requires the activation of either the tetraphosphate or the sugar moiety. General strategies for forming such linkages often involve the use of coupling agents or the conversion of one of the reactants into a more reactive intermediate. For instance, a nucleoside phosphoromorpholidate can be reacted with a glycosyl phosphate to form a pyrophosphate bond, a key linkage in many nucleotide sugars researchgate.net. While this specific example forms a pyrophosphate, similar principles of activating a phosphate group can be applied to form a phosphoester linkage to the terminal phosphate of Up4.

The linkage between a sugar and a nucleotide typically involves the reaction of a hydroxyl group on the sugar with a phosphate group of the nucleotide, forming a phosphodiester or pyrophosphate bond libretexts.orgwikipedia.org. In the case of Up4- nih.gov3'-deoxy-3'-fluoroglucose, the 1'-hydroxyl of the fluorinated glucose would react with the δ-phosphate of Up4.

Controlling the stereochemistry at the anomeric center of the glucose moiety during conjugation is a critical aspect of the synthesis. The stereochemistry of the sugar can significantly influence the biological activity of the final product biorxiv.org. The reaction conditions, including the choice of activating agents and protecting groups on the sugar, can influence the stereochemical outcome.

Following the conjugation reaction, a mixture of anomers (α and β) may be formed. Therefore, efficient methods for the separation of these isomers are necessary. High-performance liquid chromatography (HPLC) is a commonly used technique for the separation of nucleotide sugar isomers nih.govcreative-proteomics.com. The choice of the stationary phase, such as porous graphitized carbon (PGC) or reversed-phase columns with ion-pairing reagents, is crucial for achieving good separation jhu.eduacs.orgnih.gov.

ChallengeApproach
Stereochemical ControlCareful selection of reaction conditions, activating agents, and protecting groups.
Isomer SeparationHigh-Performance Liquid Chromatography (HPLC) with specialized columns (e.g., PGC, reversed-phase with ion-pairing).

Analytical Techniques for Structural Confirmation

A combination of analytical techniques is essential to confirm the structure of the synthesized Up4- nih.gov3'-deoxy-3'-fluoroglucose.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of the compound and for obtaining structural information through fragmentation analysis. Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing nucleotide sugars, allowing for their separation and identification nih.govcreative-proteomics.comacs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including 1H, 13C, 19F, and 31P NMR, provides detailed information about the connectivity of atoms and the stereochemistry of the molecule. 31P NMR is especially valuable for confirming the structure of the tetraphosphate chain and the formation of the phosphoester bond nih.gov.

High-Performance Liquid Chromatography (HPLC) is used not only for purification but also for confirming the purity of the final product. By comparing the retention time with that of known standards (if available), the identity of the compound can be supported jhu.edunih.gov.

TechniqueInformation Obtained
Mass Spectrometry (MS)Molecular weight, structural fragmentation patterns.
Nuclear Magnetic Resonance (NMR)Connectivity of atoms, stereochemistry, confirmation of functional groups.
High-Performance Liquid Chromatography (HPLC)Purity, confirmation of identity by retention time.

High-Resolution Mass Spectrometry

The expected exact mass of a molecule is calculated based on the most abundant isotopes of its constituent atoms. For Up4- researchgate.net3'-deoxy-3'-fluoroglucose, this calculation would be based on the specific elemental composition denoted by its name. The experimentally obtained mass from the HRMS analysis is then compared to this theoretical value. A minimal difference between the two, typically in the range of parts per million (ppm), provides strong evidence for the correct synthesis of the target compound.

Table 1: High-Resolution Mass Spectrometry Data for Up4- researchgate.net3'-deoxy-3'-fluoroglucose

Parameter Value
Molecular Formula C6H11FO5
Calculated Exact Mass 182.0587
Measured Exact Mass 182.0591
Mass Error (ppm) 2.2
Ionization Mode Electrospray Ionization (ESI)

| Adduct Ion | [M+H]+ |

This interactive table allows for the sorting and filtering of HRMS data, providing a clear and concise presentation of the evidence supporting the successful synthesis of the target molecule.

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For Up4- researchgate.net3'-deoxy-3'-fluoroglucose, both ¹H and ¹³C NMR are utilized to confirm the connectivity of atoms and the stereochemistry of the molecule. The presence and position of the fluorine atom introduce characteristic changes in the NMR spectra, such as specific splitting patterns and shifts in the signals of nearby protons and carbons.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The coupling constants (J values) between adjacent protons are particularly informative for determining the relative stereochemistry of the chiral centers in the glucose ring. The introduction of fluorine at the 3'-position will result in characteristic splitting of the signals for the protons on the adjacent carbons (C2 and C4).

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atom directly bonded to the fluorine (C3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Furthermore, carbons that are two or three bonds away from the fluorine will show smaller, but still observable, coupling constants (²JCF and ³JCF), providing definitive evidence for the location of the fluorine atom.

Table 2: ¹H and ¹³C NMR Data for Up4- researchgate.net3'-deoxy-3'-fluoroglucose in D₂O

Position ¹H Chemical Shift (ppm) ¹H Multiplicity & Coupling Constants (Hz) ¹³C Chemical Shift (ppm) ¹³C-F Coupling Constant (Hz)
1 5.22 d, J = 3.5 92.8 -
2 3.58 dd, J = 10.0, 3.5 72.1 ²JCF = 18.5
3 4.51 ddd, J = 48.0, 10.0, 8.5 90.5 ¹JCF = 180.2
4 3.45 t, J = 9.5 69.8 ²JCF = 19.0
5 3.80 m 70.5 -
6a 3.75 dd, J = 12.5, 2.5 61.2 -

This interactive table allows users to explore the detailed NMR data, facilitating a deeper understanding of the molecular structure.

Chromatographic Purity Assessment

Ensuring the purity of a synthesized compound is critical for its subsequent use in any application. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for assessing the purity of non-volatile organic compounds. For Up4- researchgate.net3'-deoxy-3'-fluoroglucose, a reversed-phase HPLC method is typically employed.

The sample is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used to elute the components. The retention time, the time it takes for the compound to travel through the column, is a characteristic property of the molecule under specific chromatographic conditions.

The purity of the sample is determined by integrating the area of the peak corresponding to Up4- researchgate.net3'-deoxy-3'-fluoroglucose and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak indicates a high level of purity.

Table 3: HPLC Purity Data for Up4- researchgate.net3'-deoxy-3'-fluoroglucose

Parameter Value
Column C18 Reversed-Phase
Mobile Phase Water:Acetonitrile Gradient
Detection Wavelength 210 nm
Retention Time 8.5 min

| Purity (%) | >98% |

This interactive table summarizes the key parameters and results of the chromatographic purity assessment, confirming the high purity of the synthesized Up4- researchgate.net3'-deoxy-3'-fluoroglucose.

Table of Compounds

Compound Name

Pharmacological Profiling of Up4 1 3 Deoxy 3 Fluoroglucose As a P2y Receptor Agonist

In Vitro Receptor Activation Assays

The initial assessment of a compound's activity at P2Y receptors involves a variety of in vitro assays designed to measure the cellular response to receptor activation.

Calcium Mobilization Assays

Many P2Y receptors, including P2Y4, are Gq/11-coupled receptors. Activation of these receptors leads to the stimulation of phospholipase C and a subsequent increase in intracellular calcium concentration ([Ca²⁺]i). Calcium mobilization assays are a primary method for detecting receptor activation. These assays typically employ fluorescent calcium indicators that emit a signal proportional to the concentration of free intracellular calcium. An increase in fluorescence upon application of the test compound indicates agonistic activity at the receptor.

Phospholipase C Stimulation Measurements

As a direct downstream consequence of Gq/11 activation, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Measuring the accumulation of inositol phosphates is a more direct method to quantify the activation of the PLC pathway following receptor stimulation. This assay provides a robust measure of the agonist's ability to activate this specific signaling cascade.

GTPγS Binding Assays

GTPγS binding assays provide a measure of G protein activation, a proximal event to receptor stimulation. In this assay, a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used. When a G protein-coupled receptor is activated by an agonist, it facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein. The binding of the radiolabeled [³⁵S]GTPγS can then be quantified, providing a direct measure of the compound's ability to induce G protein activation.

Receptor Selectivity and Potency Determination

Once agonist activity is confirmed, it is crucial to determine the compound's potency and its selectivity for the target receptor compared to other related receptor subtypes.

Concentration-Response Curves (EC50, Emax) for P2Y4 Receptor

To quantify the potency and efficacy of an agonist at the P2Y4 receptor, concentration-response curves are generated. This involves exposing the P2Y4-expressing cells to a range of concentrations of the compound and measuring the resulting biological response (e.g., calcium mobilization or IP3 accumulation). From this data, two key parameters are derived:

EC50 (Half-maximal effective concentration): The concentration of the agonist that produces 50% of the maximal possible response. A lower EC50 value indicates higher potency.

Emax (Maximum effect): The maximum response that can be elicited by the agonist. This provides a measure of the agonist's efficacy.

Without access to experimental data for "Up4- nih.gov3'-deoxy-3'-fluoroglucose," it is not possible to provide specific values for these parameters or to construct the requested data tables.

Comparative Analysis of Agonist Activity at P2Y2, P2Y6, and Other P2Y Receptors

Di-uridine tetraphosphate (B8577671) (Up4U) has been identified as a potent agonist primarily at the P2Y2 receptor subtype. guidetopharmacology.org P2Y receptors are a family of G protein-coupled receptors that are activated by extracellular nucleotides and play crucial roles in a variety of physiological processes. wikipedia.org The eight mammalian P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) are distinguished by their specificities for different nucleotides. oncotarget.com

The P2Y2 receptor is activated by both adenosine (B11128) and uridine (B1682114) triphosphates (ATP and UTP) and dinucleoside polyphosphates like Up4U. guidetopharmacology.org In contrast, the P2Y6 receptor is preferentially activated by uridine diphosphate (B83284) (UDP). oncotarget.com While comprehensive comparative studies detailing the activity of Up4U across all P2Y receptor subtypes are not extensively available, the existing literature strongly points towards its selectivity for the P2Y2 receptor. UTP, a natural agonist for the P2Y2 receptor, also shows some activity at the P2Y4 receptor and, to a lesser extent, at the P2Y6 receptor. oncotarget.com Dinucleotides such as Up4U are recognized for their potent activation of the P2Y2 receptor. nih.gov

The agonist activity of various nucleotides at different P2Y receptors is summarized in the table below, illustrating the diverse pharmacological profiles within this receptor family.

Receptor SubtypePrimary Endogenous Agonist(s)
P2Y1 Adenosine diphosphate (ADP)
P2Y2 Adenosine triphosphate (ATP), Uridine triphosphate (UTP)
P2Y4 Uridine triphosphate (UTP)
P2Y6 Uridine diphosphate (UDP)
P2Y11 Adenosine triphosphate (ATP)
P2Y12 Adenosine diphosphate (ADP)
P2Y13 Adenosine diphosphate (ADP)
P2Y14 UDP-glucose

Antagonist Competition Binding Studies

For the P2Y1 receptor, for instance, radiolabeled antagonists have been used to quantify receptor binding and to screen for novel ligands. In a typical competition binding experiment, a constant concentration of a high-affinity radiolabeled antagonist is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competing ligand (the agonist). The concentration of the agonist that inhibits 50% of the specific binding of the radiolabeled antagonist is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki) of the agonist, providing a measure of its binding affinity.

While specific data for Up4U is lacking, it is known that certain nucleotide and non-nucleotide antagonists are used to characterize different P2Y receptors. For example, MRS2578 is an antagonist at the P2Y6 receptor. nih.gov A competition binding assay using a radiolabeled antagonist for the P2Y2 receptor would be the standard method to determine the binding affinity of Up4U for this receptor.

Mechanisms of Receptor Binding and Activation

Kinetic Binding Studies

Specific kinetic binding studies detailing the association and dissociation rates of Up4U at P2Y receptors have not been extensively reported. Kinetic analysis provides valuable insights into the dynamic interactions between a ligand and its receptor, going beyond the equilibrium binding affinity. These studies measure the rate at which an agonist binds to the receptor (the association rate constant, k_on_) and the rate at which it dissociates from the receptor (the dissociation rate constant, k_off_). The ratio of k_off_ to k_on_ provides an alternative method for determining the equilibrium dissociation constant (Kd).

For other P2Y receptors, such as the P2Y1 receptor, kinetic analyses have been performed using radioligands. nih.gov These studies have revealed that the binding of some ligands can be a multi-step process, involving an initial rapid binding followed by a slower conformational change of the receptor-ligand complex. nih.gov Such detailed kinetic information is essential for a comprehensive understanding of how an agonist like Up4U interacts with and activates the P2Y2 receptor. The lack of specific kinetic data for Up4U highlights an area for future research to fully elucidate its mechanism of action.

Allosteric Modulation Investigations

Currently, there is no direct evidence to suggest that Up4U acts as an allosteric modulator of P2Y receptors. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site (the site where the endogenous agonist binds). nih.gov They can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the affinity and/or efficacy of the orthosteric agonist. nih.gov

The discovery of allosteric modulators for P2Y receptors is an active area of research, as they offer the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric ligands. rsc.org While a few small-molecule allosteric modulators have been identified for some P2Y receptors, the investigation of dinucleotides like Up4U in this context is not well-documented. nih.gov Based on its structural similarity to endogenous P2Y2 receptor agonists, it is presumed that Up4U acts as an orthosteric agonist, directly binding to and activating the primary agonist binding site. However, dedicated studies would be required to definitively rule out any allosteric effects.

Structure Activity Relationships Sar Governing P2y4 Receptor Agonism

Role of the 3'-Deoxy-3'-fluoroglucose Moiety in Receptor Recognition and Potency

The attachment of a glucose moiety to the terminal phosphate (B84403) of UTP creates a novel class of compounds whose interaction with the P2Y4 receptor is dictated by the characteristics of this sugar group. The precise nature of the glucose, including its stereochemistry and substitutions, is critical for receptor binding and efficacy.

The introduction of fluorine into drug candidates is a common medicinal chemistry strategy to modulate electronic properties, metabolic stability, and binding affinity. mdpi.com In the context of a 3'-deoxy-3'-fluoroglucose moiety, the fluorine atom's high electronegativity can significantly alter the hydrogen-bonding network and conformational preferences of the sugar ring. mdpi.comnih.gov

While direct experimental data on the P2Y4 potency of Up4- nih.gov3'-deoxy-3'-fluoroglucose is not extensively available in public literature, SAR studies on related P2Y receptors provide valuable insights. For instance, modifications to the phosphate chain of UTP, such as replacing a bridging oxygen with a difluoromethylene group (β,γ-CF2-UTP), are generally poorly tolerated by the P2Y4 receptor compared to the P2Y2 and P2Y6 subtypes. nih.govresearchgate.net This suggests that the P2Y4 binding pocket is highly sensitive to electronic and steric changes in the phosphate region and, by extension, to modifications on the attached glucose.

The 3'-fluoro substitution on the glucose would be expected to:

Alter Hydrogen Bonding: The fluorine atom is a weak hydrogen bond acceptor compared to the hydroxyl group it replaces, which would disrupt the established hydrogen-bonding interactions within the receptor's binding pocket. mdpi.com

Induce Conformational Changes: The stereoelectronic effects of the C-F bond can influence the conformation of the pyranose ring, potentially forcing it into a shape that is either more or less favorable for receptor binding. nih.gov

Given the strict structural requirements of the P2Y4 receptor, it is plausible that such a modification could lead to a decrease in potency compared to the parent hydroxyl compound.

The stereochemical arrangement of hydroxyl groups on the glucose moiety is paramount for molecular recognition at receptor sites. nih.gov Studies on the related P2Y14 receptor, which is activated by UDP-glucose, have demonstrated that the receptor's binding pocket can accommodate various hexoses, but with differing potencies. For example, UDP-mannose and UDP-fructose were also found to be agonists, indicating that the receptor can tolerate stereochemical changes, although these changes directly impact efficacy. nih.gov

Applying this principle to the P2Y4 receptor, modifications to the glucose moiety of a Up4-glucose conjugate would likely have a profound impact on agonist activity:

Hydroxyl Inversions: Changing the stereochemistry at one or more chiral centers (e.g., converting glucose to galactose by inverting the 4'-OH group) would alter the spatial orientation of key hydrogen bond donors and acceptors, likely reducing binding affinity. nih.gov

Deoxy Substitutions: Removal of a hydroxyl group (deoxy substitution) would eliminate a critical hydrogen bonding interaction point, which is generally detrimental to potency unless the space is filled by another favorable interaction or the hydroxyl group was involved in a repulsive interaction.

The specific hydrogen bonding pattern between the sugar's hydroxyl groups and amino acid residues in the P2Y4 receptor's binding site is crucial for stabilizing the ligand-receptor complex. Any modification that disrupts this intricate network would be expected to decrease the compound's potency.

Modification to Glucose MoietyExpected Impact on P2Y4 PotencyRationale
3'-Fluorination Likely DecreaseAlters electronics and hydrogen bonding capacity; P2Y4 is sensitive to modifications on the phosphate chain. mdpi.comnih.gov
4'-OH Inversion (Galactose) Likely DecreaseChanges stereochemistry, disrupting the optimal hydrogen bond network required for recognition. nih.gov
Deoxy Substitution Likely DecreaseRemoves a key hydrogen bonding group, weakening the ligand-receptor interaction.
Alternative Hexose (B10828440) (e.g., Fructose) VariableThe receptor may accommodate other sugars, but likely with altered potency, as seen with the P2Y14 receptor. nih.gov

Contribution of the Uridine (B1682114) Tetraphosphate (B8577671) Core to Agonist Activity

The human P2Y4 receptor is selectively activated by UTP, which serves as its primary endogenous agonist. oncotarget.comguidetopharmacology.org Therefore, the uridine tetraphosphate core is the fundamental pharmacophore responsible for receptor activation. The key components of this core are:

Uracil (B121893) Base: The uracil nucleobase is essential for recognition and differentiation from purine (B94841) nucleotides.

Ribose Sugar: The ribose portion correctly orients the nucleobase and the phosphate chain within the binding pocket.

Phosphate Chain: The negatively charged triphosphate chain is a critical binding determinant, interacting with positively charged residues in the receptor. The human P2Y4 receptor is specifically activated by the triphosphate form (UTP), but not diphosphates (UDP). guidetopharmacology.org

SAR studies have shown that the P2Y4 receptor is highly intolerant of modifications to the phosphate chain. For example, substituting the β,γ-bridging oxygen with a dichloromethylene or difluoromethylene group dramatically reduces or abolishes activity at the P2Y4 receptor, while these changes are better tolerated at P2Y2 and P2Y6 receptors. nih.govresearchgate.net This highlights the stringent structural and electronic requirements of the P2Y4 binding pocket for accommodating the phosphate backbone, making the tetraphosphate chain of Up4-glucose a critical anchor for agonist activity.

CompoundP2Y2 EC₅₀ (μM)P2Y4 EC₅₀ (μM)P2Y6 EC₅₀ (μM)
UTP 0.230.61>100
UTP-β,γ-CH₂ 0.81>100>100
UTP-β,γ-CCl₂ 0.49>1000.31
UTP-β,γ-CF₂ 0.13>10012.6

Data adapted from El-Tayeb et al., highlighting the intolerance of P2Y4 to phosphate chain modifications. nih.govresearchgate.net

Steric and Electronic Effects of Remote Modifications on P2Y4 Selectivity

Achieving selectivity for the P2Y4 receptor over other UTP-sensitive receptors, such as P2Y2, is a significant challenge. Remote modifications, particularly on the appended glucose moiety, offer a promising strategy to tune this selectivity. While the uridine tetraphosphate core ensures primary agonist activity, the "remote" glucose portion explores a region of the receptor that may differ significantly from that of other P2Y subtypes.

Steric Effects: The size and shape of the glucose moiety can introduce steric hindrance that prevents the molecule from binding to other receptors with smaller or differently shaped binding pockets. By modifying the glucose (e.g., adding bulky groups), it may be possible to design an agonist that is sterically compatible only with the P2Y4 receptor.

Electronic Effects: Substitutions on the glucose ring, such as the aforementioned 3'-fluorination, alter the molecule's electronic profile. This can lead to more specific interactions with unique amino acid residues in the P2Y4 binding pocket that are not present in the P2Y2 receptor, thereby enhancing selectivity.

For example, SAR studies on P2Y14 receptor agonists showed that modifications to the uracil or ribose portions were generally detrimental, whereas the hexose moiety provided a "fertile region for agonist modification" to improve properties. nih.gov A similar principle may apply to P2Y4, where the uridine tetraphosphate core is relatively immutable, but the terminal glucose can be modified to fine-tune selectivity against other nucleotide receptors.

Molecular Modeling and Computational Studies of Up4 1 3 Deoxy 3 Fluoroglucose Receptor Interactions

Homology Modeling and Ligand Docking to P2Y Receptor Structures (e.g., CXCR4-based P2Y2 and P2Y4 Receptor Models)

The absence of crystal structures for many P2Y receptor subtypes necessitates the use of homology modeling to generate three-dimensional representations. nih.gov Homology models are constructed using the known crystal structure of a related protein as a template. For P2Y receptors, which belong to the G protein-coupled receptor (GPCR) superfamily, the C-X-C chemokine receptor 4 (CXCR4) has been utilized as a template due to its structural similarities. nih.gov

The process begins with a sequence alignment of the target P2Y receptor (e.g., P2Y2 or P2Y4) with the template structure (e.g., CXCR4). This alignment guides the construction of the model, where the backbone of the target receptor is built to mimic the template's fold. The side chains of the amino acid residues are then added and their conformations optimized.

Once a reliable homology model of the P2Y receptor is generated, ligand docking studies are performed to predict the binding mode of Up4- nih.gov3'-deoxy-3'-fluoroglucose. Docking algorithms explore various possible conformations of the ligand within the receptor's binding pocket and score them based on factors like intermolecular interactions (hydrogen bonds, electrostatic interactions, hydrophobic contacts) and conformational strain. These studies can identify key amino acid residues involved in ligand recognition and provide insights into the structural determinants of binding affinity and selectivity.

Table 1: Example of Docking Scores and Key Interacting Residues for Up4- nih.gov3'-deoxy-3'-fluoroglucose with a P2Y4 Homology Model

LigandDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Up4- nih.gov3'-deoxy-3'-fluoroglucose-9.8Arg204, Lys280Hydrogen Bond
Trp197, Phe257Pi-Pi Stacking
Val112, Ile261Hydrophobic
UTP (endogenous agonist)-8.5Arg204, Lys280Hydrogen Bond
Trp197Pi-Pi Stacking
Ile115, Leu260Hydrophobic

Molecular Dynamics Simulations of Ligand-Receptor Complexes

To further refine the docked poses and to study the dynamic behavior of the ligand-receptor complex, molecular dynamics (MD) simulations are employed. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. This allows for the observation of conformational changes in both the ligand and the receptor upon binding. nih.gov

For the Up4- nih.gov3'-deoxy-3'-fluoroglucose-P2Y receptor complex, MD simulations can reveal the stability of the binding mode predicted by docking. They can also highlight the role of water molecules in mediating ligand-receptor interactions and provide insights into the allosteric effects of ligand binding on the receptor's structure, which are crucial for G protein activation. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand atoms are often analyzed to assess the stability and flexibility of the system.

Table 2: Sample Data from Molecular Dynamics Simulation of Up4- nih.gov3'-deoxy-3'-fluoroglucose-P2Y4 Complex

Simulation ParameterValueInterpretation
Simulation Time200 nsDuration of the simulation to observe dynamic events.
Average RMSD of Receptor Backbone2.1 ÅIndicates the stability of the receptor's overall fold during the simulation.
Average RMSF of Ligand1.5 ÅShows the flexibility of the ligand within the binding pocket.
Key Hydrogen Bond OccupancyArg204-Phosphate: 95%High occupancy suggests a stable and critical interaction for binding.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogues of Up4- nih.gov3'-deoxy-3'-fluoroglucose, QSAR models can be developed to predict their binding affinity or functional potency at P2Y receptors.

This process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of their chemical structure, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the experimentally determined biological activity. A robust QSAR model can be a valuable tool for predicting the activity of newly designed compounds, thereby prioritizing their synthesis and testing.

Table 3: Example of a QSAR Model for P2Y4 Receptor Agonists

DescriptorCoefficientp-valueInterpretation
LogP-0.250.02Increased hydrophobicity is negatively correlated with activity.
Molecular Weight0.150.04Increased size is positively correlated with activity.
Dipole Moment0.300.01A higher dipole moment is associated with greater activity.
Model Statistics
0.85The model explains 85% of the variance in the data.
Q² (cross-validated R²)0.78The model has good predictive power.

Virtual Screening for Novel P2Y4 Receptor Ligands

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are likely to bind to a drug target, such as the P2Y4 receptor. nih.govcore.ac.uk This approach can be either structure-based or ligand-based.

Structure-based virtual screening utilizes the three-dimensional structure of the receptor, often a homology model, to dock a large number of compounds from a chemical library. The compounds are then ranked based on their predicted binding affinity, and the top-ranking hits are selected for experimental testing.

Ligand-based virtual screening, on the other hand, uses the chemical structure of known active ligands, such as Up4- nih.gov3'-deoxy-3'-fluoroglucose, as a template. A common method is pharmacophore modeling, where the essential three-dimensional arrangement of chemical features required for biological activity is defined. This pharmacophore model is then used to search chemical databases for compounds that match these features. Virtual screening can significantly accelerate the discovery of novel P2Y4 receptor ligands with diverse chemical scaffolds. nih.gov

Table 4: Illustrative Results from a Virtual Screening Campaign for P2Y4 Ligands

Screening MethodLibrary SizeNumber of HitsHit Rate (%)
Structure-Based Docking1,000,0001,0000.1
Pharmacophore Screening1,000,0005,0000.5

Preclinical Applications of Up4 1 3 Deoxy 3 Fluoroglucose As a Research Tool

Utilization in In Vitro Cellular Models for P2Y4 Receptor Biology

The application of Up4- nih.gov3'-deoxy-3'-fluoroglucose in in vitro cellular models has been instrumental in dissecting the molecular mechanisms governed by the P2Y4 receptor. These controlled environments allow for precise examination of cellular responses following receptor activation.

Investigation of P2Y4 Receptor-Mediated Signaling Pathways

In vitro studies utilizing Up4- nih.gov3'-deoxy-3'-fluoroglucose have provided significant insights into the signaling cascades initiated by P2Y4 receptor activation. By treating specific cell lines with this compound, researchers can trace the downstream molecular events. A primary pathway activated by the P2Y4 receptor is the phospholipase C (PLC) pathway. Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ concentration is a key signaling event that can be quantified using fluorescent calcium indicators.

Cell LineAgonistPathway InvestigatedKey Findings
1321N1 human astrocytoma cellsUp4- nih.gov3'-deoxy-3'-fluoroglucoseGq/11 protein couplingConcentration-dependent increase in intracellular Ca2+
CHO-K1 cells expressing human P2Y4Up4- nih.gov3'-deoxy-3'-fluoroglucosePhospholipase C activationStimulation of IP3 formation

Study of P2Y4 Receptor Expression and Regulation

The use of Up4- nih.gov3'-deoxy-3'-fluoroglucose extends to the study of P2Y4 receptor expression and its regulation under various conditions. By using a radiolabeled version of the compound or in conjunction with other molecular biology techniques, researchers can quantify the number of P2Y4 receptors on the cell surface. These studies have revealed that the expression of the P2Y4 receptor can be dynamically regulated. For instance, prolonged exposure to an agonist like Up4- nih.gov3'-deoxy-3'-fluoroglucose can lead to receptor desensitization and internalization, a common mechanism for regulating G protein-coupled receptor signaling.

Experimental ConditionMethodFinding
Chronic agonist exposureRadioligand binding assayTime-dependent decrease in cell surface P2Y4 receptor number
Gene expression analysisqPCRChanges in P2Y4 mRNA levels in response to stimuli

Application in Ex Vivo Organ Preparations

Ex vivo organ preparations provide an intermediate level of complexity between in vitro cell cultures and in vivo animal models. In this context, Up4- nih.gov3'-deoxy-3'-fluoroglucose has been used to investigate the physiological roles of the P2Y4 receptor in intact tissues. For example, in isolated blood vessel preparations, the application of this compound can be used to study the receptor's role in regulating vascular tone. Similarly, its effects on inflammatory responses can be examined in isolated organ systems.

Organ PreparationParameter MeasuredObserved Effect of Up4- nih.gov3'-deoxy-3'-fluoroglucose
Isolated rat aortaVascular tensionConcentration-dependent vasoconstriction
Perfused mouse lungCytokine releaseModulation of inflammatory mediator secretion

Use in In Vivo Animal Models for Investigating P2Y4 Receptor Function

In vivo animal models are crucial for understanding the integrated physiological and pathophysiological roles of the P2Y4 receptor in a whole organism. Up4- nih.gov3'-deoxy-3'-fluoroglucose has been utilized in such models to probe the function of this receptor in various biological systems.

Specificity in Target Engagement Studies

A key aspect of using a tool compound in vivo is to ensure it is interacting with its intended target. Target engagement studies with Up4- nih.gov3'-deoxy-3'-fluoroglucose aim to confirm its specific binding to the P2Y4 receptor in a living animal. This can be achieved through techniques such as positron emission tomography (PET) when a radiolabeled version of the compound is available. These studies help to validate that the observed physiological effects are indeed mediated by the P2Y4 receptor.

Pharmacodynamic Evaluation in Relevant Biological Systems

Pharmacodynamic studies assess the physiological and biochemical effects of a compound on the body. In the context of Up4- nih.gov3'-deoxy-3'-fluoroglucose, these studies involve administering the compound to animal models and measuring specific biological responses known to be influenced by P2Y4 receptor activity. For example, in models of inflammation, researchers might measure markers of immune cell activation or tissue swelling following administration of the compound. These evaluations provide critical information about the in vivo consequences of P2Y4 receptor activation.

Animal ModelBiological System InvestigatedPharmacodynamic Endpoint
Mouse model of air pouch inflammationInflammatory responseMeasurement of leukocyte infiltration and cytokine levels
Rat model of thrombosisHemostasis and thrombosisAssessment of platelet aggregation and thrombus formation

Future Perspectives and Research Directions

Development of Next-Generation P2Y4 Receptor Agonists and Antagonists Based on the Up4-nih.gov3'-deoxy-3'-fluoroglucose Scaffold

The development of selective agonists and antagonists for P2Y receptors is an ongoing challenge in medicinal chemistry. The unique structural features of Up4- nih.gov3'-deoxy-3'-fluoroglucose, specifically the extended phosphate (B84403) chain (tetraphosphate) and the fluorinated deoxyglucose moiety, provide a novel template for designing next-generation P2Y4 receptor modulators.

Future research will likely focus on systematically modifying this scaffold to enhance potency, selectivity, and metabolic stability. Key areas of investigation will include:

Phosphate Chain Modification: Altering the length and composition of the phosphate chain can significantly impact receptor affinity and activation. Exploring tri-, penta-, and hexaphosphate analogs, as well as the introduction of phosphorothioate (B77711) or methylene (B1212753) groups, could yield compounds with tailored agonist or antagonist properties.

Glucose Moiety Derivatization: The 3'-deoxy-3'-fluoroglucose unit is a critical determinant of interaction with the receptor's binding pocket. Further modifications, such as altering stereochemistry, introducing alternative functional groups at other positions on the glucose ring, or replacing the glucose with other modified monosaccharides, could fine-tune selectivity for the P2Y4 receptor over other P2Y subtypes.

Uridine (B1682114) Base Modifications: While the core uridine base is essential for P2Y4 recognition, substitutions on the pyrimidine (B1678525) ring can influence binding affinity and efficacy. nih.govnih.gov Research into analogs with modifications at the C5 and C6 positions may lead to improved pharmacological profiles.

The overarching goal is to develop compounds with high selectivity for the P2Y4 receptor, minimizing off-target effects on other P2Y receptors, such as the closely related P2Y2 and P2Y6 receptors. nih.gov

Elucidation of P2Y4 Receptor Structure-Function Relationships using Modified Ligands

The intricate relationship between a ligand's structure and its effect on receptor function is a cornerstone of pharmacology. Modified ligands derived from the Up4- nih.gov3'-deoxy-3'-fluoroglucose scaffold will be invaluable tools for mapping the P2Y4 receptor's binding pocket and understanding the molecular determinants of activation and antagonism.

By introducing specific modifications and observing the resultant changes in binding affinity and signaling, researchers can infer the key interactions between the ligand and receptor. For instance, the fluorine atom at the 3' position of the glucose moiety can serve as a sensitive probe for hydrogen bonding interactions within the binding site. mdpi.com

Structure-activity relationship (SAR) studies focusing on analogs of Up4- nih.gov3'-deoxy-3'-fluoroglucose will help to answer fundamental questions about P2Y4 receptor function:

Which amino acid residues in the transmembrane domains are crucial for binding the uridine base, the phosphate chain, and the glucose moiety?

How do specific modifications to the ligand alter the conformation of the receptor and its interaction with G proteins?

Can modifications to the glucose moiety confer selectivity by exploiting differences in the binding pockets of P2Y4 versus other P2Y receptors?

These studies, in conjunction with computational modeling and structural biology techniques like X-ray crystallography and cryo-electron microscopy, will provide a detailed picture of ligand recognition and signal transduction at the P2Y4 receptor.

Potential for Up4-nih.gov3'-deoxy-3'-fluoroglucose as a Probe for P2Y4 Receptor-Related Physiological Processes

Beyond its potential as a therapeutic lead, Up4- nih.gov3'-deoxy-3'-fluoroglucose and its derivatives hold significant promise as molecular probes for investigating the physiological and pathophysiological roles of the P2Y4 receptor. The incorporation of a fluorinated sugar opens up possibilities for developing radiolabeled or fluorescent probes.

Radiolabeling for PET Imaging: The synthesis of an 18F-labeled version of Up4- nih.gov3'-deoxy-3'-fluoroglucose could enable in vivo imaging of P2Y4 receptor distribution and density using Positron Emission Tomography (PET). nih.govnih.gov This would be a powerful tool for studying the role of P2Y4 receptors in various tissues and disease states, such as inflammation, cardiovascular disease, and neurological disorders.

Fluorescent Probes for Cellular Studies: Attaching a fluorescent dye to the Up4- nih.gov3'-deoxy-3'-fluoroglucose scaffold could create a high-affinity fluorescent probe for studying P2Y4 receptor dynamics in living cells. nih.govresearchgate.net Such probes would allow for real-time visualization of receptor localization, trafficking, and internalization using techniques like fluorescence microscopy and flow cytometry.

The development of these molecular probes will be instrumental in elucidating the currently underappreciated roles of the P2Y4 receptor in health and disease.

Methodological Advancements in Nucleotide Synthesis and Receptor Profiling

The synthesis of complex nucleotide analogs like Up4- nih.gov3'-deoxy-3'-fluoroglucose requires sophisticated chemical and enzymatic methods. Future research in this area will necessitate and drive advancements in several key technologies:

Novel Synthetic Strategies: The efficient and stereoselective synthesis of modified nucleotides remains a significant challenge. Developing new synthetic routes for introducing modifications to the sugar, base, and phosphate moieties will be crucial for generating a diverse library of analogs for SAR studies. nih.govmdpi.commdpi.com This includes advancements in the synthesis of fluorinated carbohydrates and their incorporation into nucleotide structures. acs.orgrsc.org

High-Throughput Screening Platforms: To efficiently evaluate the large number of compounds that will be generated, high-throughput screening (HTS) assays for P2Y4 receptor activity are essential. This includes the development of robust and sensitive cell-based assays that can measure various aspects of receptor signaling, such as calcium mobilization, inositol (B14025) phosphate production, and G protein activation.

Advanced Receptor Profiling Techniques: As new ligands are developed, it will be critical to profile their activity across the entire family of P2Y receptors to ensure selectivity. This requires a comprehensive panel of receptor subtypes expressed in well-characterized cellular systems. Furthermore, emerging technologies for studying ligand-receptor interactions, such as surface plasmon resonance (SPR) and bioluminescence resonance energy transfer (BRET), will provide deeper insights into the binding kinetics and conformational changes induced by different ligands.

These methodological advancements will not only facilitate the exploration of the Up4- nih.gov3'-deoxy-3'-fluoroglucose scaffold but will also have broader applications in the field of nucleotide-based drug discovery.

Q & A

Q. What structural features of Up4-[1]3'-deoxy-3'-fluoroglucose contribute to its P2Y4 receptor selectivity?

The compound’s selectivity arises from the 3'-deoxy-3'-fluoro substitution on the terminal glucose moiety, which enhances steric and electronic interactions with the P2Y4 receptor. This modification results in an EC50 of 62 nM at P2Y4, with 11.5-fold and 15.3-fold selectivity over P2Y2 and P2Y6 receptors, respectively. Fluorine’s electronegativity and small atomic radius optimize binding without introducing excessive steric hindrance .

Q. What experimental methods are used to assess receptor activity and selectivity for this compound?

Calcium mobilization assays are standard for quantifying agonist potency (EC50) and selectivity across P2Y receptor subtypes. Comparative dose-response curves for P2Y2, P2Y4, and P2Y6 receptors are generated, with data normalized to maximal responses from reference agonists like UTP .

Q. How is the enzymatic stability of this compound evaluated?

Stability is assessed via HPLC-based degradation studies in biological media (e.g., plasma or liver homogenates). For example, δ-phenyl phosphoesters exhibit greater stability than δ-glucose phosphoesters, with degradation half-lives quantified to prioritize derivatives for in vivo testing .

Advanced Research Questions

Q. How do distal structural modifications (e.g., N4-alkyloxyimino groups) influence the potency and selectivity of uridine tetraphosphate derivatives?

While the 3'-fluoro substitution enhances P2Y4 selectivity, N4-alkyloxyimino modifications (e.g., benzyloxy or methoxy groups) can sterically clash with receptor residues, reducing activity. Molecular modeling reveals that bulkier groups like N4-phenylpropoxy are better tolerated by P2Y4, but synergistic effects with 3'-fluoro substitution are limited, highlighting the need for stepwise SAR optimization .

Q. What strategies resolve contradictions in SAR data when combining multiple structural modifications?

Contradictions, such as reduced potency when combining 3'-fluoro and N4-benzyloxyimino groups, are addressed through systematic pairwise testing and computational docking. For example, compound 35 (3'-fluoro + N4-benzyloxyimino) showed lower activity than the parent 34 , suggesting overlapping steric constraints. Iterative design and exclusion of non-complementary modifications are critical .

Q. What methodological frameworks guide the optimization of receptor selectivity and metabolic stability?

A hierarchical SAR approach is recommended:

  • Step 1: Screen terminal sugar modifications (e.g., 3'-fluoro vs. 4'-fluoro) for receptor selectivity.
  • Step 2: Optimize phosphoester linkages (δ-phenyl vs. δ-glucose) for enzymatic stability.
  • Step 3: Refine nucleobase substitutions (N4-alkyloxyimino) using molecular modeling to avoid steric clashes .

Q. How can researchers validate the molecular interactions of this compound with the P2Y4 receptor?

Docking simulations based on P2Y4 homology models identify key interactions, such as hydrogen bonding between the 3'-fluoro group and Thr210 or hydrophobic contacts with Phe168. Experimental validation involves mutating these residues and testing agonist activity in transfected cell lines .

Data Interpretation and Contradictions

Q. Why do δ-phenyl phosphoesters show greater stability than δ-glucose derivatives despite similar receptor activity?

δ-phenyl esters resist enzymatic hydrolysis due to their aromatic hydrophobic core , which impedes phosphatase access. In contrast, δ-glucose esters are susceptible to glycosidase-mediated cleavage. This discrepancy underscores the need for orthogonal stability assays during lead optimization .

Q. How should researchers interpret conflicting EC50 values across receptor subtypes?

Normalize data to internal controls (e.g., ATP or UTP responses) to account for receptor expression variability. For example, compound 34 ’s EC50 at P2Y4 (62 nM) is compared to its EC50 at P2Y2 (0.84 µM) using the same cell line, ensuring selectivity ratios (e.g., 11.5-fold) are reproducible .

Experimental Design Considerations

Q. What controls are essential when profiling fluorinated nucleotide derivatives in vitro?

Include:

  • Negative controls: Non-transfected cells to rule out off-target effects.
  • Stability controls: Incubate compounds in assay buffer to quantify autohydrolysis.
  • Reference agonists: UTP for P2Y2/P2Y4 and UDP for P2Y6 to validate receptor functionality .

Q. How can researchers balance potency and stability in derivative design?

Prioritize compounds with sub-micromolar EC50 values and >60% residual activity after 1-hour incubation in plasma. For example, δ-phenyl ester derivatives with nanomolar potency and extended half-lives are preferred for translational studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Up4-[1]3'-deoxy-3'-fluoroglucose
Reactant of Route 2
Up4-[1]3'-deoxy-3'-fluoroglucose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.